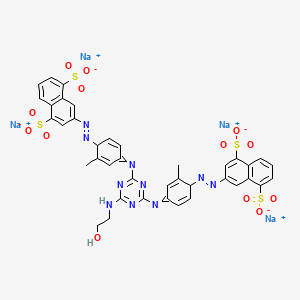
3,3'-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulp honate (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of triazine, phenylene, and naphthalene groups, which contribute to its chemical reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) involves multiple steps. The process typically begins with the preparation of the triazine core, followed by the introduction of the hydroxyethylamino group. The phenylene and naphthalene groups are then incorporated through a series of substitution reactions. Common reagents used in these reactions include cyanuric chloride, 4-aminobenzoic acid, and various amines .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine and naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) involves its interaction with specific molecular targets and pathways. The compound’s triazine and naphthalene groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrasodium 3,3’-({6-[(2-hydroxyethyl)amino]-1,3,5-triazine-2,4-diyl}bis{nitrilo(4E)-2-methyl-2,5-cyclohexadien-1-yl-4-ylidene-2,1-diazenediyl})di(1,5-naphthalenedisulfonate)
- 1,5-Naphthalenedisulfonic acid, 3,3’-bis-
Uniqueness
What sets 3,3’-6-(2-Hydroxyethyl)amino-1,3,5-triazine-2,4-diylbisimino(2-methyl-4,1-phenylene)azobisnaphthalene-1,5-disulphonate (sodium salt) apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both triazine and naphthalene moieties allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C39H30N10Na4O13S4 |
|---|---|
Molekulargewicht |
1066.9 g/mol |
IUPAC-Name |
tetrasodium;3-[[4-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate |
InChI |
InChI=1S/C39H34N10O13S4.4Na/c1-21-15-23(9-11-31(21)48-46-25-17-29-27(35(19-25)65(57,58)59)5-3-7-33(29)63(51,52)53)41-38-43-37(40-13-14-50)44-39(45-38)42-24-10-12-32(22(2)16-24)49-47-26-18-30-28(36(20-26)66(60,61)62)6-4-8-34(30)64(54,55)56;;;;/h3-12,15-20,31-32,50H,13-14H2,1-2H3,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)(H,40,43,44,45);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
BLERKJHFMZLRPH-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=CC(=NC2=NC(=NC(=N2)NCCO)N=C3C=CC(C(=C3)C)N=NC4=CC5=C(C=CC=C5S(=O)(=O)[O-])C(=C4)S(=O)(=O)[O-])C=CC1N=NC6=CC7=C(C=CC=C7S(=O)(=O)[O-])C(=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) dodecanoate](/img/structure/B13395857.png)
![3-hydroxy-17-(6-methoxy-6-methylhept-4-en-2-yl)-4,4,13,14-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13395858.png)
![(4-Ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-hydroxyacetate](/img/structure/B13395865.png)

![N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13395887.png)



![Manganese(3+);3-[[2-[[3-oxido-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-olate;acetate](/img/structure/B13395915.png)

![[2-(10,13-Dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13395937.png)



